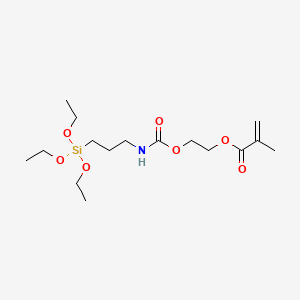

o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO7Si/c1-6-22-25(23-7-2,24-8-3)13-9-10-17-16(19)21-12-11-20-15(18)14(4)5/h4,6-13H2,1-3,5H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFXZOMNDOKZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)OCCOC(=O)C(=C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115396-93-5 | |

| Record name | O-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane: Structure, Synthesis, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane, a versatile bifunctional organosilane. We will delve into its unique chemical architecture, provide a detailed synthesis protocol, and explore its mechanism of action as a powerful coupling agent. The primary focus will be on its applications in advanced materials, including dental composites and the surface modification of nanoparticles for drug delivery systems, offering insights into the causal relationships behind its efficacy.

Unveiling the Molecular Architecture and Significance

This compound (CAS No. 115396-93-5) is a unique molecule designed to bridge the interface between organic and inorganic materials.[1][2] Its structure features two distinct reactive functionalities: a methacrylate group and a triethoxysilyl group, connected by a urethane linkage. This dual nature allows it to act as a molecular adhesion promoter, enhancing the compatibility and durability of composite materials.[3]

The methacrylate group is an organic-reactive moiety that can participate in free-radical polymerization. This enables it to form strong covalent bonds with a wide range of organic polymer matrices, such as acrylics and polyurethanes.[4] The triethoxysilyl group , on the other hand, is an inorganic-reactive functionality. In the presence of moisture, the ethoxy groups hydrolyze to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like silica, glass, and metal oxides, forming stable covalent Si-O-Si bonds.[3]

The urethane linkage (-NH-COO-) is a critical component of the molecule's structure. It imparts increased polarity and the ability to form strong hydrogen bonds, which significantly contributes to the overall adhesive strength and flexibility of the interfacial region.[5][6] This enhanced bonding is crucial in applications where materials are subjected to mechanical stress and environmental challenges.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C16H31NO7Si[1][2] |

| Molecular Weight | 377.51 g/mol [1][7] |

| CAS Number | 115396-93-5[1][2] |

| Appearance | Clear to straw-colored liquid[8] |

| Density | Approximately 1.051 - 1.1 g/cm³[2][9] |

| Boiling Point | > 130 °C @ 4 mmHg[8] |

| Refractive Index | Approximately 1.446[9] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the nucleophilic addition of the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA) to the isocyanate group of 3-(triethoxysilyl)propyl isocyanate. This reaction forms the characteristic urethane linkage.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

3-(Triethoxysilyl)propyl isocyanate

-

Dibutyltin dilaurate (DBTDL) or other suitable catalyst[10]

-

Anhydrous solvent (e.g., toluene or chloroform)[10]

-

Inhibitor for free-radical polymerization (e.g., hydroquinone monomethyl ether - MEHQ)[9]

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Inert Atmosphere: The reactor is purged with dry nitrogen to create an inert atmosphere, which is maintained throughout the reaction to prevent premature hydrolysis of the triethoxysilyl groups and side reactions with the isocyanate.

-

Reactant Charging: 2-Hydroxyethyl methacrylate (HEMA) and a small amount of a polymerization inhibitor are dissolved in the anhydrous solvent in the reaction flask.

-

Catalyst Addition: The catalyst, such as dibutyltin dilaurate, is added to the HEMA solution. Organotin compounds are highly effective catalysts for urethane formation.[10]

-

Isocyanate Addition: 3-(Triethoxysilyl)propyl isocyanate is charged into the dropping funnel and added dropwise to the stirred HEMA solution over a period of 1-2 hours. This slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction Conditions: The reaction mixture is typically maintained at a temperature between 60-80°C.[11] The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹).

-

Reaction Completion and Purification: Once the isocyanate peak is no longer detectable, the reaction is considered complete. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting product is a clear to slightly yellowish, viscous liquid. Further purification, if necessary, can be achieved through vacuum distillation.

Characterization

-

FTIR Spectroscopy: The formation of the product can be confirmed by the appearance of characteristic urethane linkage peaks (N-H stretching around 3340 cm⁻¹, C=O stretching around 1720 cm⁻¹) and the disappearance of the isocyanate peak (~2270 cm⁻¹) and the broad O-H peak from HEMA.[12]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the final product by identifying the characteristic peaks for the methacrylate, urethane, and triethoxysilylpropyl groups. 29Si NMR can confirm the presence and environment of the silicon atom.

Mechanism of Action as a Coupling Agent

The efficacy of this compound as a coupling agent lies in its ability to form a durable bridge at the interface between organic and inorganic materials. This process occurs in two main stages:

Caption: Mechanism of action as a coupling agent.

-

Reaction with the Inorganic Substrate:

-

Hydrolysis: The triethoxysilyl group undergoes hydrolysis in the presence of water to form reactive silanol groups (Si-OH) and ethanol as a byproduct.[8] This step is often the rate-determining step.[13]

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups on the surface of an inorganic filler or substrate (like glass or silica), forming stable, covalent siloxane (Si-O-Si) bonds. Alternatively, the silanols can also self-condense to form a polysiloxane network at the interface.

-

-

Reaction with the Organic Matrix:

-

Copolymerization: The methacrylate functional group of the silane is available to copolymerize with the monomers of the organic resin matrix during the curing process (e.g., via free-radical polymerization). This creates a strong covalent bond between the silane and the polymer.

-

The result is a robust and durable interfacial layer that effectively transfers stress from the flexible polymer matrix to the rigid inorganic filler, thereby improving the mechanical properties and overall performance of the composite material.

Applications in Advanced Materials

The unique properties of this compound make it a valuable component in a variety of advanced materials.

Dental Composites

In restorative dentistry, resin-based composites are widely used due to their aesthetic appeal and ability to bond to tooth structure.[4] These composites consist of an organic polymer matrix (typically based on methacrylate monomers like Bis-GMA and TEGDMA), inorganic filler particles (such as silica or glass), and a coupling agent to bond the two phases.

This compound is an excellent candidate for a coupling agent in dental composites.[14] Its methacrylate group can readily copolymerize with the dental resin matrix, while its triethoxysilyl group can form strong bonds with the filler particles. The presence of the urethane linkage can enhance the toughness and durability of the interfacial bond, potentially leading to improved wear resistance and longevity of the dental restoration.[15]

Surface Modification of Nanoparticles for Drug Delivery

The surface properties of nanoparticles are critical for their performance in drug delivery systems.[16] Surface modification can improve nanoparticle stability, biocompatibility, and targeting capabilities. This compound can be used to functionalize the surface of inorganic nanoparticles, such as silica or titania nanoparticles, for drug delivery applications.[17][18]

The process involves reacting the silane with the nanoparticles to create a covalent bond, leaving the methacrylate groups exposed on the surface. These methacrylate groups can then be used for further functionalization, such as:

-

Polymer Shell Formation: Initiating polymerization from the nanoparticle surface to create a polymer shell that can encapsulate drugs.

-

Attachment of Targeting Ligands: The methacrylate groups can be modified to attach targeting ligands (e.g., antibodies, peptides) that can direct the nanoparticles to specific cells or tissues.

-

Modulation of Hydrophilicity/Hydrophobicity: The organic chain of the silane can alter the surface properties of the nanoparticles, influencing their interaction with biological systems.

The use of this urethane-containing silane can offer advantages in creating a more robust and flexible coating on the nanoparticles, potentially improving drug loading capacity and controlling the release profile.[19]

Caption: Surface modification of nanoparticles for drug delivery.

Safety and Handling

This compound is classified as an irritant, particularly to the eyes.[8] It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] It is sensitive to moisture and will react with water to release ethanol.[8] Therefore, it should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition.[8]

Conclusion

This compound is a highly versatile and effective coupling agent with significant potential in the development of advanced materials. Its unique trifunctional structure, combining the reactivity of a methacrylate, the inorganic bonding capability of a triethoxysilyl group, and the enhanced adhesion properties of a urethane linkage, makes it a valuable tool for researchers and scientists. From improving the durability of dental composites to enabling the sophisticated surface engineering of nanoparticles for targeted drug delivery, this molecule offers a wide range of possibilities for innovation in materials science and biomedical applications. A thorough understanding of its synthesis, mechanism of action, and handling requirements is essential for harnessing its full potential.

References

- Synthesis of hydroxyl silane coupling agent and its application in preparation of silane‐modified polyurethane. (URL not available)

-

Catalysis of Urethane Systems. Turkchem. (URL: [Link])

- Preparation method of amino silane modified urethane acrylate resin.

- (Meth)acrylic-modified siloxane compounds.

-

Polyurethane adhesives refer to adhesives containing urethane groups (-NHCOO-) or isocyanate groups (-NCO). xuchuan chemical(suzhou) co., ltd. (URL: [Link])

-

Surface Modification of Lipid-Based Nanoparticles. PubMed. (URL: [Link])

-

Synthesis of hydroxyl silane coupling agent and its application in preparation of silane‐modified polyurethane. ResearchGate. (URL: [Link])

- Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. (URL not available)

-

This compound | CAS 115396-93-5. Chemical-Suppliers.com. (URL: [Link])

- Novel silicon-urethane (meth) acrylate, and resin composition and coating material comprising same.

-

O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. Gelest, Inc. (URL: [Link])

- Method for preparing urethane methacrylate resin.

-

Surface Modification of Metallic Nanoparticles for Targeting Drugs. MDPI. (URL: [Link])

- N-substituted urea polymers with extended chains and terminal alkoxysilanes, and single-component coatings based thereon.

-

Modification of a nanoparticle with 3-methacryloxypropyl trimethoxysilane. ResearchGate. (URL: [Link])

-

Fabrication of Polyurethane–Polyacrylate Hybrid Latexes with High Organosilicon Content via Phase Inversion Emulsion Polymerization. MDPI. (URL: [Link])

-

This compound. ChemSrc. (URL: [Link])

-

O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. Gelest, Inc. (URL: [Link])

-

O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90% Safety Data Sheet. Gelest, Inc. (URL: [Link])

-

N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95%. Gelest, Inc. (URL: [Link])

-

Resin based restorative dental materials: characteristics and future perspectives. PMC. (URL: [Link])

- Polymer microparticles for drug delivery.

- Surface Modification of Oxidic Nanoparticles Using 3-Methacryloxypropyltrimethoxysilane. (URL not available)

-

Surface modification of oxidic nanoparticles using 3-methacryloxypropyltrimethoxysilane. PubMed. (URL: [Link])

-

Micro and nanoscale technologies in oral drug delivery. PMC. (URL: [Link])

-

Microparticles Based Drug Delivery Systems: Preparation and Application in Cancer Therapeutics. Semantic Scholar. (URL: [Link])

-

FT-IR spectra of the urethane prepolymer and the resulting oligomers. ResearchGate. (URL: [Link])

- Synthesis of methacrylate functional silane monomer (ACOM-APTES). (URL not available)

-

Novel Urethane-Dimethacrylate Monomers and Compositions for Use as Matrices in Dental Restorative Materials. PubMed. (URL: [Link])

Sources

- 1. 2-(Methacryloyloxy)ethyl 3-(triethoxysilyl)propyl carbamate Yes phenothiazine = 1000ppm inhibitor, 95 115396-93-5 [sigmaaldrich.com]

- 2. CAS#:115396-93-5 | this compound | Chemsrc [chemsrc.com]

- 3. O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90% | [gelest.com]

- 4. Resin based restorative dental materials: characteristics and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Methacryloyloxy)ethyl 3-(triethoxysilyl)propyl carbamate Yes phenothiazine = 1000ppm inhibitor, 95 115396-93-5 [sigmaaldrich.com]

- 8. gelest.com [gelest.com]

- 9. EP1767553A1 - UV-curable urethane-(meth)acrylate polymers - Google Patents [patents.google.com]

- 10. Synthesis of silane- and quaternary ammonium-bearing copolymers and application as a coating resin on cotton fabric - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN1865313A - Preparation method of amino silane modified urethane acrylate resin - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Surface modification of oxidic nanoparticles using 3-methacryloxypropyltrimethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Silane Content Influences Properties in Nanostructured Composites [es.ohi-s.com]

- 15. Surface Modification of Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. US5869103A - Polymer microparticles for drug delivery - Google Patents [patents.google.com]

- 19. Microparticles Based Drug Delivery Systems: Preparation and Application in Cancer Therapeutics | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane, a versatile silane coupling agent. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the molecule's core physical and chemical properties, its mechanism of action, and practical, field-proven insights for its application. The information presented herein is synthesized from technical data sheets and scientific literature to ensure accuracy and reliability.

Molecular Profile and Physicochemical Properties

This compound, identified by CAS number 115396-93-5, is a bifunctional organosilane possessing both a polymerizable methacrylate group and a hydrolyzable triethoxysilyl group. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers, enhancing adhesion and improving the mechanical and physical properties of composite materials.[1]

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

A summary of its key physical properties is provided in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 115396-93-5 | |

| Molecular Formula | C16H31NO7Si | |

| Molecular Weight | 377.51 g/mol | [1] |

| Appearance | Clear Liquid | [2] |

| Purity | Typically >90% or >95% | |

| Density | 1.051 g/mL at 25°C | [1] |

| Boiling Point | 433.9 ± 30.0 °C at 760 mmHg | [3] |

| Flash Point | 216.2 ± 24.6 °C | [3] |

| Refractive Index | 1.446 @ 20°C | [1] |

Mechanism of Action as a Coupling Agent

The efficacy of this compound as a coupling agent stems from its dual reactivity. The mechanism involves a two-step process: hydrolysis of the triethoxysilyl group followed by condensation with hydroxyl groups on an inorganic surface, and subsequent polymerization of the methacrylate group with an organic resin.

Hydrolysis and Condensation

In the presence of water, the triethoxysilyl groups hydrolyze to form reactive silanol groups (-Si-OH). This reaction is often the rate-determining step. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, silica, or metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate). This process effectively grafts the urethane molecule onto the inorganic surface.

Sources

o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane: A Comprehensive Technical Guide to Synthesis and Characterization

Prepared by: Senior Application Scientist, Gemini Laboratories

Audience: Researchers, scientists, and drug development professionals.

Introduction

o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane is a versatile organofunctional silane coupling agent that plays a crucial role in advanced materials science, particularly in the development of novel biomaterials and drug delivery systems.[1][2][3] Its unique molecular architecture, featuring a methacryloxy group for organic polymer compatibility and a triethoxysilyl group for inorganic substrate adhesion, allows it to form durable bonds between disparate materials.[1][4] This guide provides an in-depth technical overview of the synthesis and characterization of this compound, offering field-proven insights for researchers and professionals in the field.

The core of its functionality lies in its dual-reactivity. The methacryloxy group can participate in free-radical polymerization, enabling it to be incorporated into a wide range of polymer matrices such as acrylics and methacrylics.[4][5] Simultaneously, the triethoxysilyl group can hydrolyze to form silanol groups, which then condense with hydroxyl groups on the surface of inorganic materials like glass, silica, and metal oxides, forming stable covalent bonds.[1][6] This bridging capability is instrumental in enhancing the mechanical properties, adhesion, and durability of composite materials.[4][7]

In the realm of drug development, these properties are leveraged to functionalize nanoparticles and surfaces for targeted drug delivery, improve the biocompatibility of implantable devices, and create responsive hydrogels.[2][3] Understanding the precise synthesis and thorough characterization of this urethane-based silane is paramount to ensuring its performance and reproducibility in these critical applications.

Synthesis of this compound

Underlying Chemistry: The Urethane Linkage

The synthesis of this compound is predicated on the highly efficient and specific reaction between an isocyanate and an amine, which forms a stable urethane linkage. The primary precursors for this synthesis are 2-isocyanatoethyl methacrylate and 3-aminopropyltriethoxysilane.

-

2-Isocyanatoethyl Methacrylate (IEM): This molecule provides the methacrylate functionality, which is essential for subsequent polymerization into an organic matrix. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles like the primary amine group.[8][9]

-

3-Aminopropyltriethoxysilane (APTES): This precursor contains the primary amine group (-NH2) that reacts with the isocyanate group of IEM.[10] It also possesses the triethoxysilyl moiety (-Si(OCH2CH3)3), which is responsible for adhesion to inorganic substrates through hydrolysis and condensation reactions.[10][11]

The reaction proceeds via nucleophilic addition of the lone pair of electrons on the nitrogen atom of the amine group to the electrophilic carbon atom of the isocyanate group. This is a well-established and generally high-yielding reaction that can often be performed without a catalyst, although catalysts like dibutyltin dilaurate can be used to accelerate the reaction rate if necessary. The reaction is typically conducted under anhydrous conditions to prevent the isocyanate group from reacting with water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.[12]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Isocyanatoethyl methacrylate (IEM), ≥98%

-

3-Aminopropyltriethoxysilane (APTES), ≥98%

-

Anhydrous Toluene

-

Nitrogen or Argon gas (high purity)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen/argon inlet is assembled. The entire apparatus is flame-dried or oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.

-

Reactant Preparation: In the reaction flask, a solution of 3-aminopropyltriethoxysilane in anhydrous toluene is prepared. The dropping funnel is charged with a solution of 2-isocyanatoethyl methacrylate in anhydrous toluene. An equimolar ratio of IEM to APTES is typically used.

-

Reaction Execution: The solution of IEM is added dropwise to the stirred solution of APTES at room temperature over a period of 30-60 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

-

Reaction Monitoring: The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹ indicates the completion of the reaction.[13]

-

Reaction Completion: The reaction mixture is stirred for an additional 2-4 hours at room temperature to ensure complete conversion.

Critical Parameters:

-

Anhydrous Conditions: It is crucial to maintain a moisture-free environment to prevent side reactions of the isocyanate group.[12][14]

-

Inert Atmosphere: An inert atmosphere of nitrogen or argon prevents oxidation and unwanted side reactions.

-

Stoichiometry: Precise control of the molar ratio of the reactants is essential for obtaining a high-purity product.

Purification and Isolation

After the reaction is complete, the solvent (toluene) is removed under reduced pressure using a rotary evaporator. The resulting product, this compound, is typically a viscous liquid. Further purification is generally not necessary if high-purity starting materials are used and the reaction is carried out under the prescribed conditions. However, if required, vacuum distillation can be employed for further purification.

Physicochemical Characterization

Thorough characterization is essential to confirm the chemical structure, purity, and thermal stability of the synthesized this compound.

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of the synthesized product.

Spectroscopic Analysis

Principle and Purpose: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this context, it is used to confirm the formation of the urethane linkage and the presence of the methacrylate and triethoxysilyl groups.

Detailed Experimental Protocol:

-

A small drop of the synthesized liquid product is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are pressed together to form a thin film.

-

The sample is placed in the FTIR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Interpretation of Spectra:

-

Disappearance of Reactant Peaks: The absence of the strong, sharp absorption band around 2270 cm⁻¹ corresponding to the N=C=O stretch of the isocyanate group is the primary indicator of a successful reaction.[13] The characteristic N-H stretching vibrations of the primary amine in APTES (around 3300-3400 cm⁻¹) will be replaced by the N-H stretching of the urethane group.

-

Appearance of Product Peaks: The formation of the urethane linkage is confirmed by the appearance of a strong C=O stretching vibration (amide I band) around 1700-1730 cm⁻¹ and an N-H bending vibration (amide II band) around 1530-1550 cm⁻¹.[15][16]

-

Presence of Other Functional Groups: The spectrum should also show characteristic peaks for the methacrylate group (C=O stretch around 1720 cm⁻¹, C=C stretch around 1640 cm⁻¹) and the triethoxysilyl group (Si-O-C stretch around 1100-1000 cm⁻¹).

Table of Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3350 | N-H stretching | Urethane |

| ~2950 | C-H stretching | Alkyl |

| ~1720 | C=O stretching | Methacrylate |

| ~1700 | C=O stretching | Urethane (Amide I) |

| ~1640 | C=C stretching | Methacrylate |

| ~1540 | N-H bending | Urethane (Amide II) |

| ~1100-1000 | Si-O-C stretching | Triethoxysilyl |

Principle and Purpose: NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, allowing for unambiguous structural confirmation.

Detailed Experimental Protocol:

-

A small amount of the synthesized product is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to an NMR tube.

-

The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Interpretation of Spectra:

-

¹H NMR: The spectrum will show distinct signals for the protons of the methacrylate group (vinyl protons and methyl protons), the ethyl groups of the triethoxysilyl moiety, and the propyl and ethyl spacer chains. The formation of the urethane linkage can be confirmed by the presence of a signal for the N-H proton and the characteristic shifts of the protons adjacent to the newly formed urethane group.[17]

-

¹³C NMR: The ¹³C NMR spectrum will provide complementary information, with characteristic signals for the carbonyl carbons of the methacrylate and urethane groups, the vinyl carbons, and the carbons of the alkyl chains and the triethoxysilyl group.

Table of Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methacrylate CH₂= | ~6.1, ~5.5 | ~125 |

| Methacrylate C=C | - | ~136 |

| Methacrylate CH₃ | ~1.9 | ~18 |

| Methacrylate C=O | - | ~167 |

| Urethane N-H | ~5.0 (broad) | - |

| Urethane C=O | - | ~156 |

| -O-CH₂- (ethyl) | ~4.2 | ~60 |

| -CH₂-N- | ~3.2 | ~43 |

| -Si-CH₂- | ~0.6 | ~8 |

| -Si-O-CH₂- | ~3.8 | ~58 |

| -Si-O-CH₂-CH₃ | ~1.2 | ~18 |

| Propyl chain -CH₂- | ~1.6 | ~23 |

Thermal Analysis

Principle and Purpose: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18] It is used to determine the thermal stability and decomposition profile of the synthesized compound.[19]

Detailed Experimental Protocol:

-

A small, known amount of the sample is placed in a TGA pan (typically alumina or platinum).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

The mass of the sample is recorded as a function of temperature.

Interpretation of Thermogram: The TGA curve will show the onset temperature of decomposition, which is an indicator of the thermal stability of the material. For this compound, decomposition is expected to occur at elevated temperatures, with the urethane and methacrylate moieties degrading first.[20][21]

Principle and Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18][22] It is used to determine thermal transitions such as the glass transition temperature (Tg).

Detailed Experimental Protocol:

-

A small, known amount of the sample is hermetically sealed in a DSC pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated and/or cooled at a controlled rate in the DSC cell.

-

The differential heat flow is recorded as a function of temperature.

Interpretation of Thermogram: The DSC thermogram will show a step-like change in the baseline at the glass transition temperature (Tg). The Tg is an important parameter for understanding the physical state and mechanical properties of the material at different temperatures.[20][21]

Table of Thermal Properties:

| Property | Typical Value | Significance |

| Onset of Decomposition (TGA) | > 200 °C | Indicates good thermal stability for many applications. |

| Glass Transition Temperature (Tg, DSC) | Varies, typically below room temp. | Defines the transition from a rigid, glassy state to a more flexible, rubbery state. |

Conclusion

The successful synthesis and comprehensive characterization of this compound are critical for its effective application in advanced materials and drug development. The synthetic protocol outlined in this guide, based on the reaction of 2-isocyanatoethyl methacrylate and 3-aminopropyltriethoxysilane, is a reliable method for producing this versatile coupling agent. The subsequent characterization using FTIR, NMR, TGA, and DSC provides the necessary confirmation of its chemical structure, purity, and thermal properties, ensuring its suitability for high-performance applications. By following the detailed methodologies and understanding the underlying principles presented in this guide, researchers and scientists can confidently synthesize and validate this important compound for their specific research and development needs.

References

-

Gelest, Inc. N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95%. [Link]

-

Gelest, Inc. Safety Data Sheet: N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95%. [Link]

-

Gelest, Inc. Safety Data Sheet: N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95%. [Link]

-

Gelest, Inc. Safety Data Sheet: N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95%. [Link]

-

ResearchGate. Comparison of FTIR spectra of silane coupling agent (TESPT), CB‐Oxi,... [Link]

-

ResearchGate. Thermal Analysis of Organically Modified Siloxane Melting Gels. [Link]

-

Asakura, M., et al. (2023). Bonding Characteristics of Silane Coupling Agent and MMA-Containing Primer to Various Composite CAD/CAM Blocks. PMC. [Link]

-

ResearchGate. 1 H NMR spectra of (a) α,ω-hydroxyl-terminated PBS_2; (b)... [Link]

-

Gelest, Inc. O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. [Link]

-

Vallet-Regí, M., et al. (2020). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC. [Link]

-

CUNY Academic Works. (2011). Thermal analysis of organically modified siloxane melting gels. [Link]

-

ResearchGate. Schematic representation of the reaction of 3-aminopropyl triethoxysilane (APTES) functionalized silica particles in water. [Link]

-

ResearchGate. (2023). Bonding Characteristics of Silane Coupling Agent and MMA-Containing Primer to Various Composite CAD/CAM Blocks. [Link]

-

ResearchGate. FTIR spectra of poly(urethane–siloxane) hybrid materials (PSi). [Link]

-

AIP Publishing. (2023). Silane coupling agent in biomedical materials. Biointerphases. [Link]

-

AIP Publishing. (2023). A strategy for synthesis of silane terminated polyether triggered by click reaction and its application in preparation of modified silane sealants. [Link]

-

PrepChem.com. Synthesis of 2-isocyanatoethyl methacrylate. [Link]

-

ResearchGate. (2015). Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. [Link]

-

OSi. Methacryloxy Silanes. [Link]

-

Kotanen, S., & Poikelispää, M. (2021). Hydrolytic stability of Polyurethane/Polyhydroxyurethane hybrid adhesives. International Journal of Adhesion and Adhesives. [Link]

-

Aldabib, M. A. (2021). effect of silane coupling agent content on mechanical properties of hydroxyapatite/poly(methyl methacrylate) denture base composite. Journal of Scientific Perspectives. [Link]

-

ResearchGate. 3-Methacryloxypropyltrimethoxysilane. [Link]

-

Royal Society of Chemistry. (2023). Silane functionalization of WS 2 nanotubes for interaction with poly(lactic acid). Nanoscale. [Link]

- Google Patents. Method for producing isocyanatoalkyl (meth)

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]

-

SlideShare. DSC & TGA Thermal Analysis.pptx. [Link]

Sources

- 1. O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90% | [gelest.com]

- 2. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. dakenchem.com [dakenchem.com]

- 5. Methacryloxy Silanes [osisilicones.com]

- 6. N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95% | [gelest.com]

- 7. scispace.com [scispace.com]

- 8. prepchem.com [prepchem.com]

- 9. EP0936214A2 - Method for producing isocyanatoalkyl (meth)acrylate - Google Patents [patents.google.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. gelest.com [gelest.com]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. academicworks.cuny.edu [academicworks.cuny.edu]

- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Mechanism of action of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane as a coupling agent

An In-Depth Technical Guide: Mechanism of Action of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane as a Coupling Agent

Abstract This technical guide provides a comprehensive analysis of the mechanism of action for the silane coupling agent this compound. This bifunctional molecule serves as a critical molecular bridge, establishing durable, covalent bonds between inorganic substrates and organic polymer matrices. We will dissect its unique molecular architecture, detailing the distinct yet cooperative roles of its triethoxysilyl, urethane, and methacrylate functional groups. The guide will elucidate the two-stage reaction pathway: the hydrolysis and condensation of the silane moiety to form robust siloxane linkages with inorganic surfaces, and the subsequent co-polymerization of the methacrylate group to integrate into the organic resin. The contribution of the internal urethane linkage to interfacial toughness and compatibility is also examined. Methodologies for experimental validation and characterization are presented, providing a framework for researchers and material scientists to effectively apply and verify the performance of this versatile coupling agent in advanced composite systems.

Introduction to Silane Coupling Agents

In the field of advanced materials, the interface between inorganic reinforcing agents (e.g., glass fibers, silica, metal oxides) and organic polymer matrices is often the weakest point, susceptible to mechanical failure and environmental degradation. Silane coupling agents are a class of organosilicon compounds designed to overcome this inherent incompatibility.[1][2] These molecules possess a dual-reactivity, allowing them to form stable chemical bonds with both the inorganic and organic components, thus creating a robust and durable interface.[1][3][4]

This compound is a sophisticated silane coupling agent that provides a powerful combination of functionalities. Its unique structure, featuring a reactive methacrylate group and a hydrolyzable triethoxysilyl group connected by a urethane linker, makes it exceptionally effective in a variety of composite applications, particularly with acrylic and polyurethane-based resins.[5] This guide delves into the fundamental chemical mechanisms that govern its function.

Molecular Architecture: A Trifunctional Design

The efficacy of this compound stems from its carefully designed molecular structure (CAS RN: 115396-93-5). Each component of the molecule has a specific role in bridging the organic-inorganic divide.

-

Triethoxysilyl Group (-Si(OC₂H₅)₃): This is the inorganic-reactive head of the molecule. The three ethoxy groups are hydrolyzable, meaning they can react with water to form highly reactive silanol groups (-Si(OH)₃).[6] These silanols are the key to bonding with inorganic surfaces.[7][8]

-

Methacryloxyethyl Group (-O-CH₂-CH₂-O-C(O)C(CH₃)=CH₂): This is the organic-reactive tail. The methacrylate group contains a polymerizable double bond that can participate in free-radical polymerization reactions, allowing it to cross-link with polymer chains in the matrix.[3][9]

-

Urethane Linker (-NH-C(O)-O-): This internal linkage connects the inorganic-reactive head and the organic-reactive tail. The presence of the urethane group can enhance thermal stability and improve mechanical properties, such as toughness and flexibility, at the interface. It also promotes compatibility with polyurethane resins through hydrogen bonding.

The Core Mechanism: A Dual-Functionality Pathway

The primary mechanism of action involves a two-step process that first anchors the molecule to the inorganic surface and then grafts it into the organic polymer matrix.

Stage 1: Interfacial Bonding to Inorganic Substrates

The formation of a stable bond with an inorganic surface, such as glass or metal oxides, is a multi-step process involving hydrolysis and condensation.[10]

The process begins with the activation of the silane in the presence of water. The three ethoxy groups (-OC₂H₅) on the silicon atom undergo hydrolysis to form silanol groups (-OH) and release ethanol as a byproduct.[6][10] This reaction is typically catalyzed by acid or base to achieve a practical rate.[11]

Reaction: R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃CH₂OH

The resulting silanol groups are highly reactive and can condense with each other to form stable, cross-linked siloxane (Si-O-Si) bonds.[6] This process forms oligomeric structures in the solution or at the substrate surface.

Crucially, the silanol groups also react with hydroxyl groups (-OH) that are naturally present on the surface of most inorganic materials.[4][7] This condensation reaction forms strong, covalent Si-O-Substrate bonds, effectively anchoring the coupling agent to the inorganic filler or reinforcement.[10] While covalent bonding is the primary goal, the process is initiated by the formation of hydrogen bonds between the silanol groups and the substrate surface.[6] It is generally believed that for each silicon atom, one or two bonds are formed with the substrate, while the remaining silanol groups cross-link with adjacent silane molecules.[10][12]

Stage 2: Covalent Integration with the Organic Matrix

Once the coupling agent is anchored to the inorganic surface, its organic-functional tail is oriented away from the substrate and is available to react with the polymer matrix.

The methacrylate group at the tail end of the molecule can readily participate in the polymerization or cross-linking reaction of the organic resin, such as an acrylic or polyurethane system.[3][9] During the curing process (often initiated by UV light, heat, or a chemical initiator), the double bond in the methacrylate group opens and forms covalent bonds with the polymer chains of the matrix.[7] This action effectively stitches the polymer matrix to the surface of the inorganic material, completing the molecular bridge.

Visualization of the Mechanism of Action

To better illustrate the complex interactions at the molecular level, the following diagrams depict the key stages of the coupling mechanism.

Caption: Reaction pathway for the silane end of the coupling agent.

Caption: The complete molecular bridge established by the coupling agent.

Experimental Validation and Characterization

The efficacy of the coupling agent is not merely theoretical. A series of well-established experimental protocols can be used to validate its function and quantify the improvement in material properties.

Protocol: Surface Treatment of an Inorganic Substrate

This protocol describes a standard method for applying the silane coupling agent to a glass or silica surface.

-

Substrate Cleaning: Thoroughly clean the inorganic substrate with a detergent wash, followed by rinsing with deionized water and then a solvent like acetone or isopropanol to remove organic contaminants. Dry the substrate completely in an oven (e.g., 110°C for 1 hour).

-

Silane Solution Preparation: Prepare a dilute solution (0.5-2.0% by weight) of this compound in a solvent blend, typically 95% ethanol / 5% water.

-

Hydrolysis: Adjust the pH of the solution to 4.5-5.5 using a weak acid like acetic acid. Allow the solution to stir for 1-2 hours to facilitate the hydrolysis of the ethoxy groups.[11]

-

Application: Immerse the cleaned, dry substrate into the hydrolyzed silane solution for 1-3 minutes. Alternatively, the solution can be wiped or sprayed onto the surface.

-

Drying and Curing: Remove the substrate and allow it to air dry for 30 minutes. Then, cure the treated substrate in an oven at 110-120°C for 15-30 minutes to complete the condensation reaction and form covalent bonds with the surface.

-

Rinsing: Gently rinse the cured substrate with the parent solvent (ethanol) to remove any excess, physically adsorbed silane layers.

Characterization Techniques

Several analytical techniques can be employed to confirm the presence and effectiveness of the bonded silane layer and the resulting composite performance.

-

Contact Angle Goniometry: Measures the surface wettability. A successful silane treatment will alter the surface energy of the inorganic substrate, which can be quantified by a change in the water contact angle.[13]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to detect the characteristic chemical bonds (e.g., Si-O-Si) of the silane layer on the substrate surface.[13]

-

X-ray Photoelectron Spectroscopy (XPS): A highly sensitive surface analysis technique that can confirm the elemental composition (presence of Si, C, N, O) and chemical states of the treated surface, providing direct evidence of the silane layer.

-

Mechanical Testing: The ultimate validation comes from the performance of the final composite material. Standard tests such as tensile, flexural, and interfacial shear strength (IFSS) tests will show a significant improvement in mechanical properties for composites made with the treated substrate compared to untreated controls.[7][13] For example, the flexural strength of a glass-fiber reinforced composite can nearly double with proper silane treatment.[7]

Data Presentation: Expected Performance Gains

The application of this compound is expected to yield quantifiable improvements in material properties.

| Property | Untreated Composite | Silane-Treated Composite | Rationale for Improvement |

| Interfacial Shear Strength (IFSS) | Low | High (e.g., 50-100% increase) | Covalent bonding prevents delamination at the interface.[13] |

| Flexural Strength | Moderate | High (e.g., 40-90% increase) | Efficient stress transfer from the matrix to the reinforcement.[7] |

| Water Resistance / Wet Strength Retention | Poor | Excellent | The stable, hydrophobic siloxane network at the interface prevents water ingress and subsequent bond degradation.[14] |

| Filler Dispersion in Matrix | Prone to agglomeration | Homogeneous | Improved wettability of the filler surface by the polymer matrix.[1] |

Conclusion

The mechanism of action of this compound is a sophisticated example of molecular engineering designed to solve a fundamental challenge in materials science. By leveraging the distinct chemistries of its triethoxysilyl and methacrylate functional groups, it forms a durable, covalent bridge between inorganic and organic phases. The hydrolysis and condensation of the silane end create a robust anchor to the inorganic substrate, while the co-polymerization of the methacrylate end integrates seamlessly into the polymer matrix. This dual functionality transforms a weak boundary layer into a strong, continuous interface, leading to significant enhancements in the mechanical strength, durability, and overall performance of composite materials. Understanding this mechanism is paramount for researchers and developers aiming to unlock the full potential of advanced composites.

References

- THE INFLUENCE OF SILANE COUPLING AGENT COMPOSITION ON THE SURFACE CHARACTERIZATION OF FIBER AND ON FIBER-MATRIX INTERFACIAL SHEAR STRENGTH. (n.d.).

- Methacrylate Silane | Electronic Chemicals Supplier Daken Chem. (n.d.).

- Characterization of the Interface in Polymer−Silica Composites Containing an Acrylic Silane Coupling Agent | Chemistry of Materials - ACS Publications. (n.d.).

- A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - RSC Publishing. (2023, May 9).

- The application of silane coupling agent in a composite mate. (n.d.).

- Adhesion analysis of silane coupling agent/copper interface with density functional theory. (2025, August 6).

- Selection of silane coupling agents for improved adhesion of polyurethane-based coatings filled with silicone rubber nanoparticl - OSTI.gov. (n.d.).

- Understanding the Role of a Silane-Coupling Agent in Bio-Based Polyurethane Nanocomposite-Coated Fertilizers | ACS Omega - ACS Publications. (2021, November 19).

- The Role of Silane Coupling Agents in Enhancing Composite Material Performance. (n.d.).

- Understanding Silane Coupling Agents: Methacryloxymethyltrimethoxysilane for Industry Professionals. (n.d.).

- O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90% | - Gelest, Inc. (n.d.).

- Three Main Applications of Silane Coupling Agents. (2022, May 18).

- Silane Coupling Agents - Gelest, Inc. (n.d.).

- WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents. (n.d.).

- Effect of Types of Silane Coupling Agents on the Properties of Waterborne Polyurethane. (2011, June 30).

- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PubMed Central. (2023, May 30).

- How does a Silane Coupling Agent Work? Hydrolysis Considerations - Gelest, Inc. (n.d.).

- This compound | CAS 115396-93-5. (n.d.).

- The Crucial Role of Silane Coupling Agents in Modern Material Science. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. dakenchem.com [dakenchem.com]

- 4. O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90% | [gelest.com]

- 5. [PDF] Effect of Types of Silane Coupling Agents on the Properties of Waterborne Polyurethane | Semantic Scholar [semanticscholar.org]

- 6. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gelest.com [gelest.com]

- 9. nbinno.com [nbinno.com]

- 10. gelest.com [gelest.com]

- 11. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 12. The application of silane coupling agent in a composite mate-Nanjing Feiteng Chemical Co., Ltd [feitengchem.com]

- 13. kompozit.org.tr [kompozit.org.tr]

- 14. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]

Hydrolysis and condensation kinetics of triethoxysilylpropyl compounds.

An In-Depth Technical Guide to the Hydrolysis and Condensation Kinetics of Triethoxysilylpropyl Compounds

Introduction: The Foundational Chemistry of Silylpropyl Compounds

Triethoxysilylpropyl compounds are a class of organosilanes that serve as indispensable molecular bridges in materials science, surface chemistry, and increasingly, in advanced drug delivery and biomedical applications. Their utility stems from a bifunctional structure: a propyl group linked to a silicon atom, which in turn is bonded to three hydrolyzable ethoxy groups (-OCH₂CH₃). This architecture allows them to covalently bond with both inorganic substrates (via the silane moiety) and organic polymers or molecules (via the propyl group's functionality, e.g., amine, epoxy, or methacrylate).

The transformation from a reactive monomer to a stable, bonded interface is governed by two fundamental, sequential reactions: hydrolysis and condensation.[1] Understanding and controlling the kinetics of these processes is paramount for achieving desired material properties, ensuring the reproducibility of surface modifications, and designing effective drug delivery systems. This guide provides a detailed exploration of these reaction kinetics, the underlying mechanisms, and the analytical methodologies required for their precise characterization.

Core Reaction Mechanisms: A Stepwise Transformation

The conversion of triethoxysilylpropyl compounds into a stable siloxane network (Si-O-Si) is a multi-step process. Initially, the ethoxy groups undergo hydrolysis to form reactive silanol groups (Si-OH). These silanols then react with each other or with hydroxyl groups on a substrate surface in a condensation reaction, eliminating water or ethanol to form stable siloxane bonds.[2]

Hydrolysis: The Activation Step

Hydrolysis is the cleavage of the silicon-oxygen bond in the Si-OR group by water, replacing the ethoxy group (OR) with a hydroxyl group (OH). This reaction can proceed stepwise, with each of the three ethoxy groups reacting sequentially.

(RO)₃-Si-R' + H₂O ⇌ (RO)₂-Si(OH)-R' + ROH (RO)₂-Si(OH)-R' + H₂O ⇌ (RO)-Si(OH)₂-R' + ROH (RO)-Si(OH)₂-R' + H₂O ⇌ Si(OH)₃-R' + ROH

The rate and mechanism of hydrolysis are critically dependent on the pH of the solution.[2][3]

-

Acid Catalysis: In acidic conditions (pH < 7), an ethoxy oxygen is rapidly protonated, making it a better leaving group. This enhances the electrophilicity of the silicon atom, making it susceptible to nucleophilic attack by water.[4] This mechanism is generally faster than base-catalyzed hydrolysis.[1]

-

Base Catalysis: Under basic conditions (pH > 7), a hydroxyl ion (OH⁻) directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate.[5] This intermediate then rearranges to displace an ethoxy group. The rate is generally proportional to the hydroxide ion concentration.

The hydrolysis rate reaches a minimum around a neutral pH of 7.[2]

Condensation: Building the Network

Once silanol groups are formed, they can undergo condensation to form siloxane (Si-O-Si) bonds. This can occur between two silanols (releasing water) or between a silanol and an unhydrolyzed ethoxy group (releasing ethanol).[2]

Si-OH + HO-Si ⇌ Si-O-Si + H₂O Si-OH + RO-Si ⇌ Si-O-Si + ROH

Like hydrolysis, condensation is also pH-dependent. The rate of condensation is generally slowest at low pH (around 2) and increases as the pH moves toward neutral and basic conditions. This differential reactivity is key to controlling the process: under acidic conditions, hydrolysis can be driven to completion while condensation is slow, allowing for a solution rich in monomeric silanetriols.[6] Conversely, basic conditions promote rapid condensation as soon as silanols are formed, leading to the growth of larger oligomeric and polymeric structures.[1][6]

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are not intrinsic constants but are profoundly influenced by a range of experimental parameters.[7] Mastering these factors is essential for tailoring the final properties of the silylated material.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Causality & Field Insights |

| pH | Minimum near pH 7; increases in acidic and basic conditions.[2] | Minimum near pH 2; increases with pH. | Mechanism Control: This is the most powerful tool for process control. Acidic conditions (pH 2-4) favor hydrolysis over condensation, creating stable silanol solutions. Basic conditions accelerate both reactions, favoring rapid network formation.[1][6] |

| Catalyst | Acids (HCl, Acetic Acid) and bases (NH₃, amines) are common. Organometallics (e.g., tin compounds) are effective, especially in non-aqueous systems.[8][9] | Catalysts for hydrolysis typically also catalyze condensation. Amines can show a specific catalytic effect.[10] | Rate Acceleration: Catalysts dramatically shorten reaction times. The choice of catalyst can influence the final structure; for example, acid catalysis often leads to less branched, "polymeric" networks, while base catalysis produces more highly branched, "colloidal" particles.[2] |

| Water:Silane Ratio (R) | Rate increases with water concentration, though the reaction order with respect to water can be complex.[4] | Higher initial water concentration leads to more complete hydrolysis, providing more Si-OH groups available for condensation. | Stoichiometry & Structure: An R value of at least 1.5 is needed to hydrolyze all three ethoxy groups. Sub-stoichiometric R values result in partially hydrolyzed species and can be used to control the degree of cross-linking. Excess water drives the hydrolysis equilibrium toward completion.[7] |

| Solvent | A co-solvent (e.g., ethanol, methanol) is often required to create a homogenous solution, as many silanes have low water solubility. Solvent properties like polarity can influence rates.[11] | The solvent can affect the aggregation and structure of condensing oligomers. | Homogeneity: Without a co-solvent, the reaction is a two-phase system, which complicates kinetics.[12] The alcohol produced during hydrolysis also acts as a co-solvent. Note that methoxy-substituted silanes hydrolyze 6-10 times faster than their ethoxy counterparts.[1] |

| Temperature | Rate increases with temperature, following the Arrhenius relationship. | Rate increases significantly with temperature. | Energy Input: Increasing temperature accelerates all reaction steps. This can be used to drive reactions to completion but can also make the process difficult to control, as hydrolysis and condensation may occur simultaneously and rapidly.[13] Activation energies for hydrolysis can range from 20 to 58 kJ/mol depending on the medium.[8][14] |

| Silane Structure | The nature of the non-hydrolyzable propyl group (e.g., aminopropyl, glycidoxypropyl) can influence rates through steric and electronic effects, or even intramolecular catalysis (e.g., aminosilanes).[5][10] | Steric hindrance from the propyl group can limit the extent of cross-linking.[15] | Intrinsic Reactivity: Aminopropylsilanes self-catalyze hydrolysis due to the basicity of the amino group, making them highly reactive even at neutral pH.[6][10] Bulky organic groups can sterically hinder the approach of water or other silanols, slowing reaction rates. |

Analytical Protocols for Kinetic Monitoring

Accurate monitoring of hydrolysis and condensation is crucial for process development and quality control. Several spectroscopic and chromatographic techniques provide real-time, quantitative data on the evolution of chemical species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying these kinetics, providing unambiguous structural information and quantification of multiple species simultaneously.[16]

-

¹H NMR: Tracks the disappearance of the ethoxy group signals (e.g., quartet at ~3.8 ppm and triplet at ~1.2 ppm for -O-CH₂ -CH₃ ) and the corresponding appearance of ethanol signals. This provides a direct measure of the overall extent of hydrolysis.[13]

-

²⁹Si NMR: Directly probes the silicon environment. It can distinguish between the unhydrolyzed starting material (T⁰), partially hydrolyzed species (T¹), fully hydrolyzed silanetriol (T²), and various condensed structures (T³).[6][17][18] This allows for detailed kinetic modeling of both hydrolysis and condensation steps.

-

System Preparation: Ensure the NMR spectrometer is locked, shimmed, and thermally equilibrated.

-

Sample Preparation (Self-Validating):

-

In a clean, dry vial, dissolve a precise amount of the triethoxysilylpropyl compound in a deuterated solvent (e.g., D₂O or a mixture like CD₃CN/D₂O for solubility).[16]

-

Add a known concentration of an internal standard (e.g., tetramethylsilane (TMS) or dimethyl sulfoxide (DMSO)) that does not react and has a signal in a clear region of the spectrum. This is critical for accurate quantification.

-

To initiate the reaction, add the required amount of D₂O, which may contain the acid or base catalyst.

-

-

Data Acquisition:

-

Quickly transfer the solution to an NMR tube and place it in the spectrometer.

-

Acquire a ¹H NMR spectrum immediately (t=0).

-

Set up a time-lapse experiment to automatically acquire spectra at regular intervals (e.g., every 5-10 minutes for fast reactions, or every hour for slower ones).[19] Key parameters include a sufficient relaxation delay (D1) to ensure quantitative signal integration.

-

-

Data Analysis:

-

Process each spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signal of a characteristic peak for the ethoxy group (e.g., the quartet) and the signal of the internal standard.

-

Calculate the concentration of the silane at each time point by normalizing the silane integral to the constant integral of the internal standard.

-

Plot the concentration of the triethoxysilylpropyl compound versus time to obtain the kinetic profile. Fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constant.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is excellent for in-line monitoring of reactions in real-time.[20] It tracks changes in functional groups.

-

Key Bands to Monitor:

-

Disappearance of Si-O-C: Strong bands around 960 cm⁻¹ and 1100 cm⁻¹ indicate the consumption of ethoxy groups.[15][21]

-

Appearance of Si-OH: A broad band around 900-950 cm⁻¹ corresponds to the formation of silanol groups.[22][23]

-

Appearance of Si-O-Si: The formation of siloxane bonds is marked by the growth of a broad, strong band between 1000-1150 cm⁻¹.[15][23]

-

Formation of Ethanol: The C-O stretch of ethanol appears around 880 cm⁻¹.[15]

-

-

System Preparation:

-

Set up a reaction vessel (e.g., a jacketed glass reactor) with temperature control and stirring.

-

Insert and secure the ATR-FTIR probe, ensuring the crystal is fully submerged in the reaction zone.

-

-

Background Collection (Self-Validating):

-

Add the solvent system (e.g., water/ethanol mixture) and catalyst to the reactor.

-

Allow the system to equilibrate thermally and collect a background spectrum. This step is crucial as it subtracts the spectral features of the solvent, isolating the changes due to the reaction.

-

-

Data Acquisition:

-

Inject the triethoxysilylpropyl compound into the reactor with vigorous stirring to ensure immediate mixing. This marks time t=0.

-

Configure the FTIR software to collect spectra automatically at regular intervals (e.g., every 30-60 seconds).

-

-

Data Analysis:

-

Analyze the stack of time-resolved spectra.

-

Monitor the change in absorbance (peak height or area) of the key bands identified above (e.g., the disappearance of the 960 cm⁻¹ Si-O-C band).

-

Plot the normalized absorbance of a reactant or product band versus time to generate a kinetic curve.

-

Gas Chromatography (GC)

GC provides an alternative, highly quantitative method by measuring the concentration of the volatile alcohol (ethanol) byproduct of hydrolysis.[8][24]

-

Reaction Setup: Perform the hydrolysis reaction in a sealed, thermostatted vial with a septum cap to prevent evaporation of the ethanol product.

-

Sampling: At predetermined time intervals, use a gas-tight syringe to withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

-

Sample Quenching (Self-Validating): Immediately inject the aliquot into a vial containing a quenching agent (e.g., a dry solvent like THF) and an internal standard (e.g., propanol or another alcohol not involved in the reaction). This stops the reaction and prepares the sample for analysis.

-

GC Analysis:

-

Inject a small volume (e.g., 1 µL) of the quenched sample into a GC equipped with a suitable column (e.g., a polar capillary column like a wax column) and a Flame Ionization Detector (FID).

-

The instrument will separate the components, and the ethanol and internal standard will appear as distinct peaks.

-

-

Data Analysis:

-

Create a calibration curve by running standards with known concentrations of ethanol and the internal standard.

-

For each reaction sample, calculate the concentration of ethanol produced based on its peak area relative to the internal standard's peak area and the calibration curve.

-

Plot the concentration of ethanol versus time to determine the rate of hydrolysis.

-

References

-

Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. (n.d.). Semantic Scholar. Retrieved from [Link]

-

NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. (n.d.). ResearchGate. Retrieved from [Link]

- Issa, A. A., & Luyt, A. S. (2019).

- Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). Applied Spectroscopy, 72(9), 1404-1415.

-

Nuclear Magnetic Resonance Studies of the Hydrolysis and Molecular Motion of Aminopropylsilane. (1990). Scholars' Mine. Retrieved from [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc. Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Issa, A. A., & Luyt, A. S. (2018). Polymerization of 3-cyanopropyl (triethoxy) silane: A kinetic study using gas chromatography. International Journal of Chemical Kinetics, 50(11), 846-855.

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. Retrieved from [Link]

-

Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. (2019). MDPI. Retrieved from [Link]

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. ResearchGate. Retrieved from [Link]

-

Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. (2022). PMC. Retrieved from [Link]

- Issa, A. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17558.

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Retrieved from [Link]

-

Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2011). ResearchGate. Retrieved from [Link]

-

Issa, A. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI. Retrieved from [Link]

-

Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. (n.d.). Semantic Scholar. Retrieved from [Link]

-

A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020). MDPI. Retrieved from [Link]

-

Hydrolysis kinetics of silane coupling agents studied by near-infrared spectroscopy plus partial least squares model. (2016). Taylor & Francis Online. Retrieved from [Link]

-

Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. (n.d.). Hydrophobe.org. Retrieved from [Link]

-

Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. (1998). ACS Publications. Retrieved from [Link]

-

The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. (n.d.). ResearchGate. Retrieved from [Link]

-

Kinetics, Thermodynamics, and Dynamics in Organosilane Self-Assembly. (n.d.). Figshare. Retrieved from [Link]

-

FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (2006). Elsevier. Retrieved from [Link]

-

The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). AFINITICA. Retrieved from [Link]

-

Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

-

Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. (n.d.). SciSpace. Retrieved from [Link]

-

Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. (n.d.). ResearchGate. Retrieved from [Link]

-

IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. (n.d.). Pressure Sensitive Tape Council. Retrieved from [Link]

-

Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH. (n.d.). ResearchGate. Retrieved from [Link]

-

Investigating the effect of pH on the surface chemistry of an amino silane treated nano silica. (2021). Nature. Retrieved from [Link]

-

Development of on-line FTIR spectroscopy for siloxane detection in biogas to enhance carbon contactor management. (2015). Cranfield University. Retrieved from [Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study. (2018). ACS Publications. Retrieved from [Link]

-

The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2010). UC3M Research Portal. Retrieved from [Link]

-

The Interaction of Alkoxy Silane Coupling Agents with Silica Surfaces. (1970). DTIC. Retrieved from [Link]

-

Bifunctional Silica-Supported Ionic Liquid Phase (SILP) Catalysts in Silane Production: Their Synthesis, Characterization and Catalytic Activity. (2023). NIH. Retrieved from [Link]

-

Silane and Catalyst Effects on Silylated Polymer Elastomers. (2015). Adhesives & Sealants Industry. Retrieved from [Link]

-

Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. (n.d.). ResearchGate. Retrieved from [Link]

-

Investigations into the Silica/Silane Reaction System. (1997). Semantic Scholar. Retrieved from [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. afinitica.com [afinitica.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. adhesivesmag.com [adhesivesmag.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. scienceopen.com [scienceopen.com]

- 12. Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation | MDPI [mdpi.com]

- 21. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]

- 22. hydrophobe.org [hydrophobe.org]

- 23. researchgate.net [researchgate.net]

- 24. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

An In-depth Technical Guide to o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane (CAS 115396-93-5)

For Researchers, Material Scientists, and Chemical Engineers

This guide provides a comprehensive overview of the silane coupling agent identified by CAS number 115396-93-5, known chemically as o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane. It delves into its chemical identity, physicochemical properties, mechanism of action, and common applications, offering a technical resource for professionals in materials science and chemical engineering.

Chemical Identity and Synonyms

The compound with CAS number 115396-93-5 is a versatile organosilane that plays a crucial role as a coupling agent in various industrial applications. Its primary chemical name is This compound .[1][2][3][4] Due to its complex structure, it is also known by several synonyms, which are often used interchangeably in technical literature and commercial listings:

-

2-(3-Triethoxysilylpropylcarbamoyloxy)Ethyl 2-Methylprop-2-Enoate[1]

-

2-(Methacryloyloxy)ethyl [3-(triethoxysilyl)propyl]carbamate[5]

-

(Triethoxysilyl)propylcarbamate ethyl methacrylate[6]

-

9,9-Diethoxy-4-oxo-3,10-dioxa-5-aza-9-siladodec-1-yl 2-methyl-2-propenoate[3][6]

Physicochemical Properties

This silane coupling agent is typically a colorless to pale yellow liquid with moderate viscosity.[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C16H31NO7Si | [1][2][3] |

| Molecular Weight | 377.51 g/mol | [2][5] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 433.9 ± 30.0 °C at 760 mmHg | [2] |

| Flash Point | 216.2 ± 24.6 °C | [2] |

| Form | Liquid | [1][5] |

| Purity | Typically 90% or 95% | [1][4][5][7] |

| Storage Temperature | 2-8°C | [5] |

| Solubility | Soluble in organic solvents | [1] |

| InChI Key | HBFXZOMNDOKZCW-UHFFFAOYSA-N | [5] |

It is important to note that this compound is reactive, particularly in the presence of moisture, which can lead to the hydrolysis of the triethoxysilyl groups.[1] For this reason, proper handling and storage in a cool, dry place are essential.[1][4] Commercial preparations may also contain inhibitors, such as phenothiazine, to prevent premature polymerization of the methacrylate group.[5]

Mechanism of Action: A Dual-Functionality Molecule

The efficacy of this compound as a coupling agent stems from its unique molecular structure, which features two distinct types of reactive functional groups.[1] This dual functionality allows it to act as a bridge between inorganic and organic materials, enhancing adhesion and improving the mechanical properties and durability of composite materials.[1]

-